molecular formula C20H25ClO3 B13850193 BisphenolC-PhosgeneCopolymer

BisphenolC-PhosgeneCopolymer

Cat. No.: B13850193
M. Wt: 348.9 g/mol
InChI Key: PDRPQJYAPFFFAR-UHFFFAOYSA-N
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Description

BisphenolC-PhosgeneCopolymer is a polymeric material synthesized from bisphenol C and phosgene. This compound is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it suitable for various industrial applications. It is commonly used in the production of high-performance plastics and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BisphenolC-PhosgeneCopolymer typically involves the polycondensation reaction between bisphenol C and phosgene. The reaction is carried out in the presence of a catalyst, such as pyridine, under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 50-100°C and a controlled addition of phosgene to ensure complete polymerization .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of bisphenol C and phosgene, along with the catalyst, to achieve high yields and consistent polymer quality. The polymer is then purified and processed into various forms, such as pellets or films, for further applications .

Chemical Reactions Analysis

Types of Reactions

BisphenolC-PhosgeneCopolymer undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BisphenolC-PhosgeneCopolymer has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BisphenolC-PhosgeneCopolymer involves its interaction with various molecular targets and pathways. The polymer’s high thermal stability and chemical resistance are attributed to the strong covalent bonds formed during polymerization. These properties enable the polymer to withstand harsh conditions and maintain its structural integrity. Additionally, the aromatic rings in the polymer backbone contribute to its rigidity and mechanical strength .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A-Phosgene Copolymer: Known for its use in polycarbonate production, but has lower thermal stability compared to BisphenolC-PhosgeneCopolymer.

    Bisphenol S-Phosgene Copolymer: Offers better chemical resistance but lacks the mechanical strength of this compound.

    Bisphenol F-Phosgene Copolymer: Provides good thermal stability but is more brittle than this compound

Uniqueness

This compound stands out due to its superior thermal stability, mechanical strength, and chemical resistance. These properties make it a preferred choice for applications requiring high-performance materials that can withstand extreme conditions .

Properties

Molecular Formula

C20H25ClO3

Molecular Weight

348.9 g/mol

IUPAC Name

[4-[2-(4-methoxy-3-methylphenyl)propan-2-yl]-2-methylphenyl] acetate;hydrochloride

InChI

InChI=1S/C20H24O3.ClH/c1-13-11-16(7-9-18(13)22-6)20(4,5)17-8-10-19(14(2)12-17)23-15(3)21;/h7-12H,1-6H3;1H

InChI Key

PDRPQJYAPFFFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)C)OC.Cl

Origin of Product

United States

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